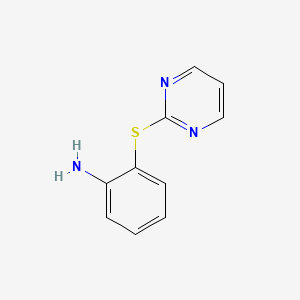

2-(Pyrimidin-2-ylsulfanyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyrimidin-2-ylsulfanyl)aniline is an organic compound with the molecular formula C10H9N3S. It is a derivative of aniline, where the aniline moiety is substituted with a pyrimidin-2-ylsulfanyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylsulfanyl)aniline typically involves the reaction of 2-chloropyrimidine with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline acts as a nucleophile and displaces the chlorine atom on the pyrimidine ring. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonated anilines, or halogenated anilines.

Applications De Recherche Scientifique

2-(Pyrimidin-2-ylsulfanyl)aniline is a chemical compound with the molecular formula C10H9N3S. It contains a pyrimidin-2-ylsulfanyl group attached to an aniline structure and is categorized as an aryl sulfide and a heterocyclic compound due to the pyrimidine ring. This compound has potential applications in medicinal chemistry and materials science.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Medicinal Chemistry: It acts as a lead compound for creating new treatments for specific diseases.

- Materials Science: It is used to synthesize advanced materials like polymers and nanomaterials because of its unique electronic properties.

- Biological Research: It helps in studying enzyme inhibitors and receptor modulators, enhancing the understanding of biochemical pathways.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: A nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

- Substitution: The aniline part can undergo electrophilic aromatic substitution reactions like nitration, sulfonation, or halogenation, typically requiring strong acids like sulfuric acid or nitric acid.

Mécanisme D'action

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfanyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition of their activity. This compound may also modulate receptor function by binding to allosteric sites, thereby altering the receptor’s conformation and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Pyridin-2-ylsulfanyl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2-(Thiazol-2-ylsulfanyl)aniline: Contains a thiazole ring instead of a pyrimidine ring.

2-(Benzothiazol-2-ylsulfanyl)aniline: Features a benzothiazole ring instead of a pyrimidine ring.

Uniqueness

2-(Pyrimidin-2-ylsulfanyl)aniline is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and reactivity compared to its analogs. The pyrimidine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, making this compound particularly useful in medicinal chemistry and materials science .

Activité Biologique

2-(Pyrimidin-2-ylsulfanyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring and a sulfanyl group attached to an aniline structure, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an enzyme inhibitor, potentially blocking key pathways involved in disease processes. The compound may interfere with cellular signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that pyrimidine derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at varying concentrations .

Anticancer Activity

Compounds containing the pyrimidine structure have been extensively studied for their anticancer properties. In particular, derivatives related to this compound have shown promise in targeting specific cancer cell lines. For example, some studies have indicated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Study on Antileishmanial Activity

A notable study investigated the antileishmanial effects of various pyrimidine derivatives, including those similar to this compound. The research demonstrated that certain derivatives exhibited potent activity against Leishmania species, showcasing a mechanism involving mitochondrial depolarization and ROS generation .

Evaluation of Dual Inhibition Properties

Another study focused on the synthesis and evaluation of 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and other kinases. The results indicated that these compounds could effectively inhibit kinase activity, suggesting their potential use in cancer therapy .

Comparative Biological Activity Table

| Activity Type | Compound | Target Organism/Mechanism | Observed Effect |

|---|---|---|---|

| Antimicrobial | Pyrimidine Derivative | E. coli, S. aureus | MIC values < 200 µg/mL |

| Anticancer | Similar Derivative | Cancer Cell Lines | Induction of apoptosis |

| Antileishmanial | Pyrimidine Derivative | Leishmania species | Mitochondrial depolarization |

| Kinase Inhibition | Aniline Derivative | Mer Kinase | Dual inhibition observed |

Propriétés

IUPAC Name |

2-pyrimidin-2-ylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNIKBSUZMROQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.